molecular formula C10H20N2O2 B2412124 tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate CAS No. 1897768-54-5

tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate

Cat. No.: B2412124
CAS No.: 1897768-54-5
M. Wt: 200.282
InChI Key: IQRRHMJDTILEKX-UHFFFAOYSA-N
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Description

tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique cyclopropyl structure, which can impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate typically involves the reaction of a cyclopropylmethylamine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Cyclopropylmethylamine+tert-Butyl chloroformatetert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate\text{Cyclopropylmethylamine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Cyclopropylmethylamine+tert-Butyl chloroformate→tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of carbamate synthesis, such as the use of protecting groups and mild reaction conditions, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield primary or secondary amines.

Scientific Research Applications

tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate involves its role as a protecting group. The carbamate group can be cleaved under acidic or basic conditions to release the free amine. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate is unique due to its cyclopropyl structure, which can impart distinct steric and electronic properties. This can influence its reactivity and the stability of the carbamate group, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)cyclopropyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRRHMJDTILEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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